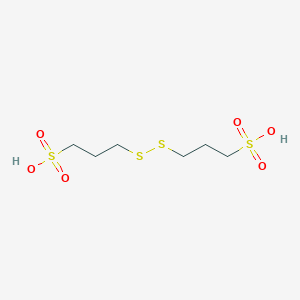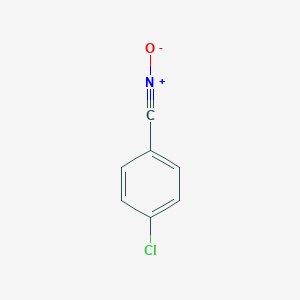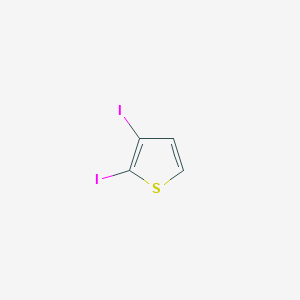
2,3-Diiodothiophene
Übersicht
Beschreibung
2,3-Diiodothiophene is a chemical compound with the molecular formula C4H2I2S . It has been studied in the context of photodissociation molecular dynamics .
Molecular Structure Analysis
The molecular weight of 2,3-Diiodothiophene is 335.93 . The InChI code is 1S/C4H2I2S/c5-3-1-2-7-4(3)6/h1-2H .Chemical Reactions Analysis
The dissociation of diiodothiophene dication has been studied in detail . A major dissociation pathway, C4H2I2S2+ → C4H2S+ + I+ + I, was investigated, revealing how this three-body process changes depending on the available internal energy .Physical And Chemical Properties Analysis
2,3-Diiodothiophene has a molecular weight of 335.93 . It is a liquid at room temperature . The density is predicted to be 2.729±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Diffractive Imaging and Molecular Dynamics
- X-ray Diffractive Imaging : 2,5-Diiodothiophene has been utilized in experimental studies involving diffractive imaging of aligned molecules. Using chirped near-infrared laser pulses for alignment and X-ray photon energy for probing, researchers have successfully recorded two-dimensional diffraction patterns, aiding in the understanding of molecular structures and dynamics (Kierspel et al., 2019).
Surface Chemistry and Material Science
- Surface Reactions on Gold : The thermal reactions and desorption behaviors of 2,5-diiodothiophene on gold surfaces have been investigated. These studies contribute to understanding the surface chemistry of diiodo-substituted heterocyclic molecules, relevant for the production of conjugated polymers (Liu et al., 2007).
Vibrational Spectroscopy and Polymer Research
- Vibrational Spectroscopy : The vibrational spectra of 2,5-diiodothiophene provide insights into its structure, which is significant as it serves as a model for polythiophene. Understanding these properties is essential for applications in spectroscopy and polymer science (Parker et al., 2017).
Photoreactions and Thin Film Applications
- Photochemical Synthesis of Oligothiophene : The use of 2,5-diiodothiophene in photochemical reactions leads to the production of oligothiophene thin films and nano-patterns. This has implications in nanotechnology and materials science, particularly in the context of surface chemistry of substrates (Kim et al., 2007).
Molecular Dynamics in Gas Phase
- Dissociation Dynamics of Diiodothiophene Dication : Research on the photodissociation molecular dynamics of 2,5-diiodothiophene molecules in the gas phase enhances the understanding of molecular dissociation processes, which is valuable in physical chemistry and molecular physics (Kukk et al., 2023).
Polymerization and Material Synthesis
- Polythiophene Synthesis : Studies have explored the synthesis of polythiophene and related materials using derivatives of diiodothiophene. This has applications in conducting polymer research and material science, contributing to the development of new materials (Yin et al., 2013).
Eigenschaften
IUPAC Name |
2,3-diiodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2S/c5-3-1-2-7-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXDZKJHNFMYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348132 | |
| Record name | 2,3-Diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diiodothiophene | |
CAS RN |
19259-05-3 | |
| Record name | 2,3-Diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



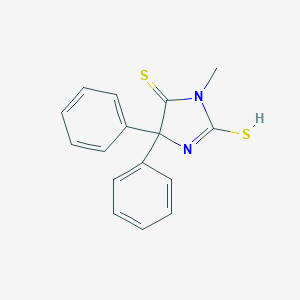
![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)
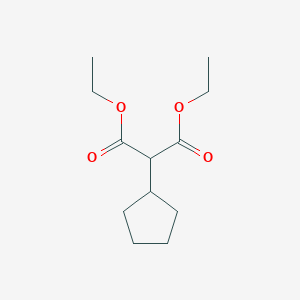
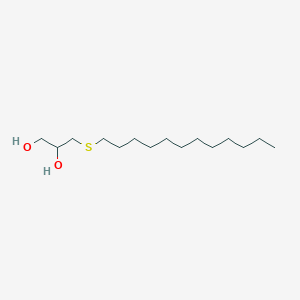
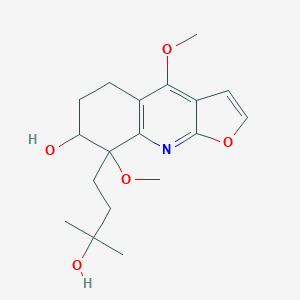

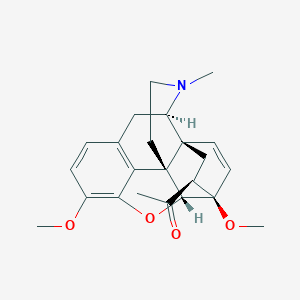
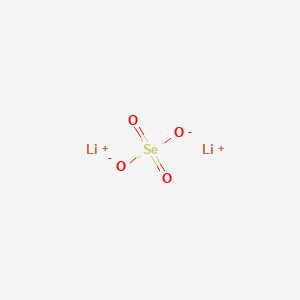
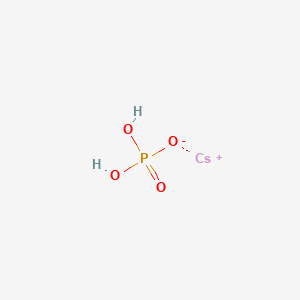
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
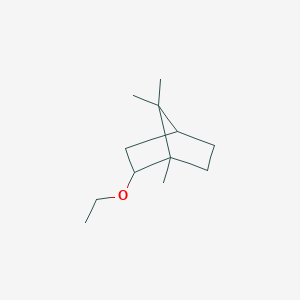
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
